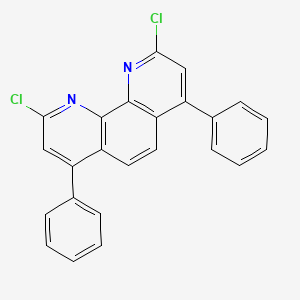

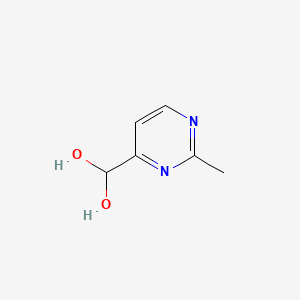

2,9-二氯-4,7-二苯基-1,10-菲咯啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is an organic compound with the molecular formula C24H14Cl2N2. It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its ability to form stable complexes with metal ions.

科学研究应用

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline has several scientific research applications:

作用机制

Target of Action

Similar compounds such as 4,7-diphenyl-1,10-phenanthroline are known to be used as electron transport / hole blocking layer (etl / hbl) in organic electronic devices .

Mode of Action

It is known that similar compounds interact with their targets by enabling electron transport .

Biochemical Pathways

It is known that similar compounds are involved in the electron transport process in organic electronic devices .

Pharmacokinetics

It is known that similar compounds are solution-processable, suggesting they may have good solubility .

Result of Action

Similar compounds are known to enable electron transport in organic electronic devices, which could result in the generation of light or electrical signals .

Action Environment

The action, efficacy, and stability of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can be influenced by various environmental factors. For instance, the performance of similar compounds in organic electronic devices can be affected by factors such as temperature, humidity, and the presence of other materials .

生化分析

Biochemical Properties

The biochemical properties of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are largely determined by its unique structure. It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the cell type and the concentration of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline.

Molecular Mechanism

The molecular mechanism of action of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels.

Transport and Distribution

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is transported and distributed within cells and tissues in a manner that depends on its interactions with transporters or binding proteins . It can also affect its localization or accumulation.

Subcellular Localization

The subcellular localization of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline and its effects on activity or function depend on targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline typically involves the chlorination of 4,7-diphenyl-1,10-phenanthroline. This process can be carried out using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for 2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

Complexation Reactions: It forms stable complexes with metal ions, which is a characteristic feature of phenanthroline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used to replace chlorine atoms with other groups.

Complexation: Metal salts like copper(II) sulfate (CuSO4) or iron(II) chloride (FeCl2) are commonly used to form metal complexes.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenanthroline derivatives can be obtained.

Metal Complexes: The formation of metal-phenanthroline complexes, which have applications in catalysis and materials science.

相似化合物的比较

Similar Compounds

2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of chlorine atoms.

4,7-Diphenyl-1,10-phenanthroline: The parent compound without any substituents on the phenanthroline ring.

Uniqueness

2,9-Dichloro-4,7-diphenyl-1,10-phenanthroline is unique due to the presence of chlorine atoms, which can be further functionalized through substitution reactions. This allows for the synthesis of a wide range of derivatives with tailored properties for specific applications. Additionally, the chlorine atoms can influence the electronic properties of the compound, making it suitable for use in optoelectronic devices .

属性

IUPAC Name |

2,9-dichloro-4,7-diphenyl-1,10-phenanthroline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14Cl2N2/c25-21-13-19(15-7-3-1-4-8-15)17-11-12-18-20(16-9-5-2-6-10-16)14-22(26)28-24(18)23(17)27-21/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQFTFBKMWFBPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does the addition of chlorine atoms to the BPhen core structure impact its exciton diffusion properties?

A1: The research demonstrates that incorporating chlorine atoms into the 2,9 positions of the 4,7-diphenyl-1,10-phenanthroline (BPhen) core significantly influences its exciton diffusion capabilities. [] Specifically, the singlet exciton diffusion length increases from less than 1 nm for BPhen to (5.4 ± 1.2) nm for BPhen-Cl2. [] This suggests that the chlorine atoms likely improve the efficiency of energy transfer between molecules in the singlet state, possibly due to enhanced intermolecular interactions or altered energy levels. Conversely, the triplet exciton diffusion length decreases from (15.4 ± 0.4) nm for BPhen to (8.0 ± 0.7) nm for BPhen-Cl2. [] This decrease is attributed to the chlorine atoms promoting a shift towards short-range Dexter energy transfer mechanisms, which are less efficient for long-range triplet diffusion compared to the Förster mechanism dominant in BPhen. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16H-Benzo[1,10]phenanthro[2,3,4-kl]thioxanthene](/img/structure/B577300.png)